molecular formula C14H24N2O6 B13400106 Boc-orn(aloc)-OH

Boc-orn(aloc)-OH

Cat. No.: B13400106
M. Wt: 316.35 g/mol
InChI Key: OSIUYHBPBBOKMJ-UHFFFAOYSA-N
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Description

The compound Boc-ornithine(allyloxycarbonyl)-OH is a derivative of ornithine, an amino acid that plays a crucial role in the urea cycle. This compound is often used in peptide synthesis due to its protective groups, which help in the selective deprotection of functional groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Protection of Ornithine: The synthesis begins with the protection of the amino group of ornithine using tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting ornithine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.

    Introduction of Allyloxycarbonyl Group: The carboxyl group of ornithine is then protected using allyloxycarbonyl (Aloc) group. This step involves the reaction of the Boc-protected ornithine with allyl chloroformate in the presence of a base like sodium bicarbonate.

Industrial Production Methods: The industrial production of Boc-ornithine(allyloxycarbonyl)-OH follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Boc-ornithine(allyloxycarbonyl)-OH can undergo oxidation reactions, particularly at the allyloxycarbonyl group, leading to the formation of corresponding oxides.

    Reduction: The compound can be reduced to remove the protective groups, yielding free ornithine.

    Substitution: The allyloxycarbonyl group can be substituted with other protective groups or functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas are used for deprotection.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.

Major Products:

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Free ornithine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Peptide Synthesis: Boc-ornithine(allyloxycarbonyl)-OH is widely used in the synthesis of peptides due to its protective groups, which allow for selective deprotection and coupling reactions.

Biology:

    Enzyme Studies: The compound is used in studying enzyme mechanisms, particularly those involving ornithine as a substrate or product.

Medicine:

    Drug Development: It serves as a building block in the synthesis of peptide-based drugs and inhibitors.

Industry:

    Biotechnology: Used in the production of recombinant proteins and peptides.

Mechanism of Action

The mechanism of action of Boc-ornithine(allyloxycarbonyl)-OH primarily involves its role as a protected amino acid in peptide synthesis. The protective groups prevent unwanted reactions at the amino and carboxyl groups, allowing for selective deprotection and coupling reactions. The molecular targets include enzymes involved in peptide bond formation and cleavage.

Comparison with Similar Compounds

    Boc-ornithine(Z)-OH: Similar to Boc-ornithine(allyloxycarbonyl)-OH but with a benzyloxycarbonyl (Z) group instead of allyloxycarbonyl.

    Boc-ornithine(tert-butyl)-OH: Contains a tert-butyl group instead of allyloxycarbonyl.

Uniqueness:

    Selective Deprotection: The allyloxycarbonyl group allows for selective deprotection under mild conditions, which is advantageous in multi-step peptide synthesis.

    Versatility: The compound can be used in various chemical reactions, including oxidation, reduction, and substitution, making it a versatile reagent in synthetic chemistry.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(prop-2-enoxycarbonylamino)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O6/c1-5-9-21-12(19)15-8-6-7-10(11(17)18)16-13(20)22-14(2,3)4/h5,10H,1,6-9H2,2-4H3,(H,15,19)(H,16,20)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSIUYHBPBBOKMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCNC(=O)OCC=C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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